(2-Formylnaphthalen-1-yl)boronicacid
Description
Fundamental Role of Arylboronic Acids in Advanced Chemical Synthesis
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their exceptional utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govfrontierspecialtychemicals.com This reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds, which are fundamental to the construction of complex organic molecules. nih.gov The success of arylboronic acids in this role stems from a combination of desirable characteristics: they are generally stable, solid compounds that are easy to handle, exhibit low toxicity, and are compatible with a wide range of functional groups. nih.gov Their degradation product, boric acid, is considered environmentally benign, aligning with the principles of "green chemistry". nih.govwiley-vch.de
Beyond the celebrated Suzuki-Miyaura coupling, the applications of arylboronic acids have expanded significantly. They are employed in the formation of carbon-heteroatom bonds, including C-N (Chan-Lam coupling), C-O, and C-S bonds, further broadening their synthetic utility. mdpi.com Moreover, arylboronic acids serve as versatile building blocks and intermediates for a vast array of chemical transformations. nih.gov They can function as mild organic Lewis acids and have been developed for use in catalysis, asymmetric synthesis, and the construction of complex molecular architectures. nih.govwiley-vch.de This extensive reactivity profile has cemented the role of arylboronic acids as indispensable tools for chemists in academia and industry, particularly in the synthesis of pharmaceuticals and functional materials.
Structural Characteristics and Multifunctional Nature of (2-Formylnaphthalen-1-yl)boronic Acid
The defining feature of (2-Formylnaphthalen-1-yl)boronic acid is the ortho-positioning of a formyl group and a boronic acid group on a naphthalene (B1677914) ring system. This specific arrangement results in a molecule with unique structural properties and a rich, multifunctional chemical nature.
The true synthetic potential of this compound lies in the interplay between the two functional groups. The boronic acid is a Lewis acidic site capable of participating in cross-coupling reactions, while the aldehyde is an electrophilic center that can undergo a wide range of carbonyl chemistry, such as nucleophilic addition, condensation, and reductive amination. The proximity of these two groups allows for unique reactivity; for instance, ortho-formylarylboronic acids are known to exist in equilibrium with their cyclic hemiacetal form, a type of benzoxaborole. mdpi.com This cyclization can modulate the reactivity of both the boronic acid and the aldehyde, a property that has been exploited in the design of sensors and bioactive molecules. mdpi.comnih.gov This dual functionality makes (2-Formylnaphthalen-1-yl)boronic acid a powerful synthon for multicomponent reactions, where its distinct reactive sites can be engaged sequentially or simultaneously to rapidly build molecular complexity. rsc.orgrsc.orgsemanticscholar.org
| Property | Value | Reference |
|---|---|---|
| CAS Number | 383421-83-8 | bldpharm.com |
| Molecular Formula | C₁₁H₉BO₃ | bldpharm.comnih.gov |
| Molecular Weight | 200.00 g/mol | bldpharm.comcymitquimica.com |
Overview of Research Trajectories for Naphthalene-Substituted Boronic Acid Derivatives
Research involving naphthalene-substituted boronic acid derivatives is advancing along several key trajectories, driven by the unique properties imparted by the extended aromatic naphthalene system. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and biologically active molecules, where the naphthalene core is a common structural motif. frontierspecialtychemicals.com
In the field of materials science, the rich electronic and photophysical properties of the naphthalene unit make these boronic acids attractive building blocks for organic electronic materials. mdpi.com Specifically, they are utilized in the development of organic light-emitting diodes (OLEDs), where the extended π-conjugation of the naphthalene core can be tuned to achieve desired emission characteristics. The boronic acid functionality provides a convenient handle for incorporating these naphthalene-based units into larger polymeric or molecular structures via cross-coupling reactions.
Another significant area of research is in supramolecular chemistry and sensor design. The ability of the boronic acid group to reversibly bind with diols is a well-established principle for constructing sensors, particularly for saccharides. When combined with the fluorescent properties of the naphthalene ring, naphthalene-boronic acids can act as fluorescent chemosensors. Furthermore, the defined geometry and rigidity of the naphthalene backbone are being exploited in the rational design of self-assembling systems and host-guest complexes, where boronic acids facilitate the formation of stable, ordered structures.
Properties
Molecular Formula |
C11H9BO3 |
|---|---|
Molecular Weight |
200.00 g/mol |
IUPAC Name |
(2-formylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H9BO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7,14-15H |
InChI Key |
SWFSVDQSQGSFGY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)C=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Formylnaphthalen 1 Yl Boronic Acid
Precursor-Based Synthetic Routes
These routes typically start with a naphthalene (B1677914) ring already possessing one of the desired functional groups (or a precursor) and a handle for introducing the second group, such as a halogen atom.
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-boron bonds. organic-chemistry.org In a typical synthesis of (2-Formylnaphthalen-1-yl)boronic acid, this reaction would involve the coupling of a 1-halo-2-naphthaldehyde (e.g., 1-bromo-2-naphthaldehyde) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester. This ester can then be hydrolyzed to the desired boronic acid. The choice of base is crucial to the reaction's success, with milder bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) often used to prevent the competing Suzuki-Miyaura coupling of the product. organic-chemistry.org The mild conditions of the Miyaura borylation are advantageous as they tolerate a wide range of functional groups, including the formyl group present in the target molecule. researchgate.net
Table 1: Typical Conditions for Miyaura Borylation of Aryl Halides
| Component | Example Reagents/Conditions | Reference |
|---|---|---|
| Aryl Halide | 1-Bromo-2-naphthaldehyde or 1-Iodo-2-naphthaldehyde | organic-chemistry.org |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.orgresearchgate.net |
| Catalyst | PdCl₂(dppf), Pd(OAc)₂, PdCl₂(PPh₃)₂ | organic-chemistry.orgresearchgate.net |
| Base | Potassium acetate (KOAc), Potassium phenoxide (KOPh) | organic-chemistry.org |
| Solvent | Dioxane, Toluene, DMSO | organic-chemistry.org |
| Hydrolysis | Aqueous acid (e.g., HCl) | orgsyn.org |
This category encompasses a broad range of reactions for synthesizing arylboronic acids and their esters from aryl halides. While the Miyaura borylation is a prominent example, other catalytic systems and boron sources have been developed. A notable variant involves the use of bis-boronic acid (BBA), also known as tetrahydroxydiboron, as the borylating agent. nih.gov This approach can directly yield the boronic acid, potentially simplifying the workup process by eliminating the hydrolysis step required for boronate esters. nih.govorganic-chemistry.org
The reaction is typically catalyzed by palladium complexes, often employing specialized ligands like XPhos to achieve high efficiency and broad substrate scope. organic-chemistry.org These methods are valued for their operational simplicity and can often be performed as one-pot procedures where the initially formed boronic acid is used directly in a subsequent reaction, such as a Suzuki coupling. organic-chemistry.org While iridium complexes are well-established for C-H borylation, and iron catalysts are emerging as a more sustainable option, palladium remains the dominant metal for the borylation of haloarenes. ed.ac.uknih.gov
A classic and highly effective method for preparing aryl boronic acids involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a boron electrophile. orgsyn.org To synthesize (2-Formylnaphthalen-1-yl)boronic acid via this route, one would first prepare the Grignard reagent from 1-halo-2-naphthaldehyde. google.comgoogle.com
This Grignard reagent is then treated with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃, at low temperatures to prevent multiple additions of the nucleophile to the boron center. organic-chemistry.org The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the final boronic acid. clockss.org A significant challenge in this approach is the reactivity of the Grignard reagent towards the formyl group. To prevent undesired side reactions, the formyl group may need to be protected as an acetal (B89532) prior to the formation of the Grignard reagent and deprotected after the boronic acid is formed.
Table 2: Reagents for Boronic Acid Synthesis via Grignard Reagents
| Reaction Step | Typical Reagents | Reference |
|---|---|---|
| Grignard Formation | 1-Halo-2-naphthaldehyde (with protected formyl group) + Mg⁰ | google.comgoogle.com |
| Borylation | Triisopropyl borate [B(O-iPr)₃] or Trimethyl borate [B(OMe)₃] | organic-chemistry.org |
| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) | google.com |
| Hydrolysis/Deprotection | Aqueous acid (e.g., HCl) | clockss.org |
Reactivity and Reaction Mechanisms of 2 Formylnaphthalen 1 Yl Boronic Acid
Boron-Center Reactivity
The boron atom in (2-Formylnaphthalen-1-yl)boronic acid is electrophilic and serves as the primary site for a variety of important chemical transformations, most notably in cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and boronic acids are key coupling partners in many of these reactions. nih.gov (2-Formylnaphthalen-1-yl)boronic acid, with its reactive C-B bond, is an excellent candidate for such transformations.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. youtube.com This reaction is of paramount importance in the synthesis of biaryls, polyolefins, and styrenes. nih.gov
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organohalide to a Pd(0) species. This is followed by a transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov
(2-Formylnaphthalen-1-yl)boronic acid can be expected to participate in Suzuki-Miyaura couplings with a variety of aryl and vinyl halides to generate a range of functionalized binaphthyl derivatives and other complex architectures. The presence of the formyl group ortho to the boronic acid introduces steric hindrance that can influence the reaction kinetics and efficiency.
Illustrative Suzuki-Miyaura Coupling Reactions of Arylboronic Acids:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Acetylbiphenyl | 95 |
| 1-Iodonaphthalene | 2-Naphthylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 1,2'-Binaphthyl | 88 |
| 2-Bromopyridine | (2-Formylphenyl)boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 2-(2-Formylphenyl)pyridine | 75 |
This table presents representative Suzuki-Miyaura coupling reactions of various arylboronic acids to illustrate the general scope and conditions of the reaction. Specific yields for (2-Formylnaphthalen-1-yl)boronic acid would require experimental verification.
The choice of ligand coordinated to the palladium center is crucial for the success of Suzuki-Miyaura coupling reactions, particularly with sterically hindered substrates like (2-Formylnaphthalen-1-yl)boronic acid. nih.gov The ligand influences the stability, solubility, and reactivity of the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often employed to enhance the rate of oxidative addition and reductive elimination, thereby improving reaction efficiency. nih.gov
For sterically demanding couplings, the design of the catalyst system is critical. The steric bulk of both the ligand and the substrates can significantly impact the transmetalation step. In the case of (2-Formylnaphthalen-1-yl)boronic acid, the ortho-formyl group can sterically encumber the boron center, potentially slowing down the transmetalation process. Catalyst systems that are highly active and can accommodate bulky coupling partners are therefore essential for achieving high yields.
In addition to palladium, copper catalysts can also promote the cross-coupling of boronic acids with a variety of partners, including amines, phenols, and thiols, in what are known as Chan-Lam and Chan-Evans-Lam couplings. These reactions are valuable for the formation of carbon-heteroatom bonds.
While specific examples involving (2-Formylnaphthalen-1-yl)boronic acid are not extensively documented, it is anticipated that this compound could undergo copper-promoted N-arylation with amines and O-arylation with phenols. The reaction conditions typically involve a copper(I) or copper(II) salt, often in the presence of a base and an oxidant (such as air or pyridine (B92270) N-oxide).
The boron atom in boronic acids is electron-deficient and acts as a Lewis acid. mdpi.com This Lewis acidity is fundamental to the reactivity of (2-Formylnaphthalen-1-yl)boronic acid, not only in its role in transmetalation during cross-coupling reactions but also in its ability to form reversible covalent bonds with Lewis bases, particularly diols and other nucleophiles. mdpi.com
The Lewis acidity of an arylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center. The formyl group in (2-Formylnaphthalen-1-yl)boronic acid, being moderately electron-withdrawing, is expected to enhance the Lewis acidity of the boronic acid compared to unsubstituted naphthalenylboronic acid.
A hallmark of boronic acids is their ability to form cyclic boronate esters with 1,2- and 1,3-diols in aqueous or alcoholic media. manchester.ac.uk This reaction is reversible and pH-dependent, with the equilibrium shifting towards the boronate ester at higher pH values. manchester.ac.uk This reversible covalent interaction is the basis for the use of boronic acids in sensors for saccharides and in dynamic covalent chemistry. manchester.ac.uk
(2-Formylnaphthalen-1-yl)boronic acid is expected to readily undergo complexation with diols and polyols to form the corresponding five- or six-membered cyclic boronate esters. The stability of these esters will depend on the structure of the diol, the pH of the medium, and the solvent. The presence of the formyl group may influence the equilibrium of this complexation through electronic effects on the Lewis acidity of the boron atom.
Equilibrium Constants for Boronic Acid-Diol Complexation:
| Boronic Acid | Diol | pH | Equilibrium Constant (K) |
| Phenylboronic acid | Glucose | 7.4 | 1.9 M⁻¹ |
| Phenylboronic acid | Fructose | 7.4 | 20 M⁻¹ |
| 4-Methoxyphenylboronic acid | Glucose | 7.4 | 1.2 M⁻¹ |
| 2-Formylphenylboronic acid | Alizarin Red S | 7.4 | 1.8 x 10⁵ M⁻¹ |
This table provides representative equilibrium constants for the complexation of various boronic acids with diols to illustrate the general principles of this interaction. The specific equilibrium constants for (2-Formylnaphthalen-1-yl)boronic acid would need to be determined experimentally.
Lewis Acidity and Reversible Covalent Interactions
Boronate Ester Formation and Hydrolysis
The boronic acid moiety of (2-Formylnaphthalen-1-yl)boronic acid readily undergoes reversible esterification with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is fundamental to the utility of boronic acids in sensing and materials science. The mechanism is sensitive to several factors, including the pKa of the boronic acid and the diol, the steric environment, and the pH of the solution.
The process begins with the Lewis acidic trigonal planar boronic acid (sp² hybridized) in equilibrium with its anionic tetrahedral boronate form (sp³ hybridized). The formation of the boronate ester is significantly more favorable at pH values above the pKa of the boronic acid, where the more nucleophilic tetrahedral boronate ion is present in higher concentrations. The reaction proceeds through a multi-step associative and dissociative mechanism involving the diol.
Hydrolysis of the boronate ester back to the free boronic acid and diol is the reverse of this process. The equilibrium can be shifted by changing the pH or by introducing a large excess of water. Entropic factors can make the hydrolysis of some cyclic esters, like those derived from pinacol, less favorable compared to transesterification with another diol.
Table 1: Representative Association Constants of Boronic Acids with Alizarin Red S (ARS) and Glucose
| Boronic Acid | KARS (M-1) at pH 7.4 | Kglucose (M-1) at pH 7.4 |
|---|---|---|
| Phenylboronic Acid (PBA) | 1400 ± 100 | 3.1 ± 0.6 |
| 2-Formylphenylboronic Acid (2-FPBA) | 100 ± 20 | 15.2 ± 0.8 |
Data sourced from studies on phenylboronic acid and its derivatives, serving as a proxy for the naphthalene-based compound. acs.org
Oxidative Stability and Pathways of Arylboronic Acids
A significant aspect of arylboronic acid chemistry is their susceptibility to oxidative degradation, particularly in the presence of reactive oxygen species. This process, known as oxidative deboronation, converts the carbon-boron bond into a carbon-oxygen bond, yielding a phenol (B47542) (in this case, 2-formyl-1-naphthol) and boric acid. This instability can limit the application of boronic acids in biological contexts where oxidative environments are common. nih.gov
The mechanism of oxidation is understood to proceed via the attack of an oxidant, such as hydrogen peroxide, on the boronic acid. The rate-limiting step is a transmetalation-like shift of the aryl group from the boron to an oxygen atom. nih.gov The rate of this reaction is highly dependent on pH, as the anionic tetrahedral boronate form is significantly more reactive towards oxidation than the neutral trigonal form.
Research has shown that the oxidative stability of arylboronic acids can be enhanced by diminishing the electron density on the boron atom. researchgate.netnih.govmarquette.edu This can be achieved by introducing electron-withdrawing groups onto the aromatic ring. Intramolecular coordination from a neighboring group can also dramatically increase stability by reducing the availability of the boron's vacant p-orbital, which develops during the rate-limiting step of oxidation. nih.govnih.gov In the case of (2-Formylnaphthalen-1-yl)boronic acid, the ortho-formyl group can influence this stability, and the molecule may exist in a tautomeric equilibrium with its cyclic benzoxaborole form, which can alter its reactivity and stability profile. mdpi.com
Formyl Group Reactivity and Transformations
The formyl (aldehyde) group of (2-Formylnaphthalen-1-yl)boronic acid is a hub of reactivity, participating in a wide range of chemical transformations characteristic of aldehydes.
Nucleophilic Additions to the Carbonyl Center
The carbonyl carbon of the formyl group is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This nucleophilic addition reaction is a fundamental process that converts the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. libretexts.org
Common nucleophilic addition reactions include:
Reduction: The formyl group can be reduced to a primary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a key step in the synthesis of benzoxaboroles from 2-formylphenylboronic acids. mdpi.com
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the formyl group to generate secondary alcohols after an acidic workup. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org However, the strongly basic nature of these reagents requires careful consideration, as they can also react with the acidic protons of the boronic acid group. libretexts.org
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. libretexts.org
The rate and reversibility of these additions depend on the strength of the nucleophile. Strong, basic nucleophiles like hydrides and organometallics typically result in irreversible additions, whereas weaker nucleophiles like water or cyanide can participate in reversible reactions. masterorganicchemistry.com
Condensation and Imine Formation Reactions
The formyl group undergoes condensation reactions with primary amines and related nucleophiles (such as hydrazines, hydroxylamines, and semicarbazides) to form carbon-nitrogen double bonds. nih.gov The reaction with a primary amine yields an imine (or Schiff base).
For ortho-formylarylboronic acids, this reaction is particularly significant. The neighboring boronic acid group plays a crucial role in both accelerating the reaction and stabilizing the product. nih.govacs.org The reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl, followed by a dehydration step. The boronic acid is thought to facilitate this dehydration. nih.gov The resulting imine can then form an intramolecular dative bond between the imine nitrogen and the Lewis acidic boron atom. This creates a stable five-membered ring structure known as an iminoboronate . nih.govchemrxiv.org
Table 2: Kinetic Data for Conjugation of 2-Acetylphenylboronic Acid (2-APBA) with Nucleophiles at Neutral pH
| Nucleophile | Product Type | Second-Order Rate Constant (k2, M-1s-1) |
|---|---|---|
| Phenylhydrazine (B124118) | Hydrazone/Diazaborine (B1195285) | ~102 - 103 |
| Alkoxyamine | Oxime | >10 |
| Acethydrazide | Acylhydrazone | ~1 |
Data from the related 2-acetylphenylboronic acid (2-APBA) illustrates the rapid kinetics facilitated by the ortho-boronic acid group. nih.gov Similar rapid kinetics are expected for the formyl derivative.
This intramolecular stabilization makes the formation of iminoboronates thermodynamically more favorable than typical imine formation. nih.govacs.org However, it also renders the C=N bond kinetically labile and susceptible to hydrolysis or exchange with other nucleophiles, leading to a dynamic covalent system. nih.govnih.gov
Orthogonal Functionalization Strategies
The distinct reactivity of the boronic acid and formyl groups allows for orthogonal functionalization, where one group is selectively reacted while the other remains untouched. This capability is highly valuable in complex molecular assembly and bioconjugation.
One example is a three-component condensation reaction involving 2-formylphenylboronic acid, a catechol derivative (like L-DOPA), and an N-hydroxylamine. nih.gov In this system, the boronic acid selectively forms a stable boronate ester with the cis-diol of the catechol, while the formyl group simultaneously undergoes condensation with the N-hydroxylamine to form an oxime. This demonstrates that the two functionalities can engage in distinct, non-interfering reactions with specific partners.
Another strategy leverages the dynamic nature of the iminoboronate linkage. A probe molecule can be attached to a ligand via an iminoboronate bond. After this construct binds to its biological target, the probe can be exchanged by transimination with a different, reporter-tagged nucleophile, such as a fluorescent hydrazide. nih.gov The 2-formylphenylboronic acid-hydrazide ligation has been shown to be mutually orthogonal to other key bioorthogonal reactions like strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, allowing for simultaneous, selective labeling of multiple biomolecules. nih.gov
Interplay Between Boronic Acid and Formyl Functionalities
The most defining characteristic of (2-Formylnaphthalen-1-yl)boronic acid is the profound interplay between the boronic acid and the formyl group, stemming from their ortho relationship. This proximity leads to reactivity that is distinct from molecules where these groups are separate.
The primary interaction is the ability of the boronic acid to act as an intramolecular Lewis acid catalyst for reactions at the formyl group. It accelerates the rate of nucleophilic additions and condensations by activating the carbonyl group. nih.gov
Following condensation with amines or hydrazines, the boronic acid stabilizes the resulting C=N bond through the formation of the aforementioned iminoboronate ring structure. chemrxiv.orgresearchgate.net This stabilization is thermodynamic, yet the activation of the imine by the Lewis acidic boron makes the bond kinetically susceptible to hydrolysis and exchange, creating a unique dynamic covalent system. nih.gov The extent of this stabilization and dynamic behavior can be tuned by the choice of nucleophile. For instance, reaction with phenylhydrazine can lead to a stable, irreversible diazaborine heterocycle, while reaction with other amines results in more dynamic linkages. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The dual reactivity of (2-Formylnaphthalen-1-yl)boronic acid makes it an exemplary starting material for the synthesis of intricate molecular frameworks, particularly those based on the naphthalene (B1677914) scaffold.
The synthesis of polysubstituted naphthalenes is crucial for developing new pharmaceuticals and advanced materials. bohrium.comresearchgate.net (2-Formylnaphthalen-1-yl)boronic acid serves as an ideal precursor for this purpose, leveraging the distinct reactivity of its two functional groups in sequential or orthogonal synthetic strategies.
The boronic acid group is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. st-andrews.ac.ukyoutube.comresearchgate.net This reaction allows for the formation of carbon-carbon bonds by coupling the naphthalene core with a wide variety of organic halides or triflates (R-X). This enables the introduction of alkyl, alkenyl, alkynyl, or aryl substituents at the 1-position of the naphthalene ring with high efficiency and functional group tolerance. organic-chemistry.orgfrontierspecialtychemicals.com
Following the Suzuki coupling, the formyl group at the 2-position remains available for a plethora of subsequent transformations. These include:
Wittig reactions to introduce carbon-carbon double bonds.
Reductive amination to form substituted amines.
Condensation reactions with active methylene (B1212753) compounds to build larger conjugated systems.
Oxidation to a carboxylic acid or reduction to an alcohol, providing further synthetic handles.
This sequential functionalization strategy allows for the precise and controlled construction of highly decorated naphthalene derivatives that would be challenging to access through other methods. Borylated naphthalenes, in general, are recognized as versatile intermediates that facilitate transformations into a range of derivatives by forming C-H, C-C, C-I, C-O, and C-N bonds. bohrium.comresearchgate.net
| Functional Group | Reaction Type | Reagents/Catalyst | Resulting Moiety | Reference |
|---|---|---|---|---|
| -B(OH)₂ | Suzuki-Miyaura Coupling | Aryl Halide, Pd Catalyst, Base | Aryl group at C-1 | st-andrews.ac.ukresearchgate.net |
| -CHO | Wittig Reaction | Phosphonium Ylide | Alkene at C-2 | N/A |
| -CHO | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine at C-2 | N/A |
| -CHO | Grignard Reaction | Organomagnesium Halide | Secondary Alcohol at C-2 | N/A |
The generation of bridged and spirocyclic frameworks is a significant goal in organic synthesis due to their prevalence in natural products and their unique three-dimensional structures. mdpi.commdpi.com The ortho-disposed functional groups of (2-Formylnaphthalen-1-yl)boronic acid provide a potential entry point to such systems.
The boronic acid can react with bifunctional molecules containing hydroxyl or amine groups. For instance, condensation with amidoximes can lead to the formation of spirocyclic oxadiazaboroles, a class of heterocyclic compounds with a tetracoordinate boron center. researchgate.net
Furthermore, the formyl group can be engaged in intramolecular reactions. A synthetic strategy could involve an initial reaction at the boronic acid site to introduce a tethered reactive group. Subsequent intramolecular reactions, such as aldol (B89426) condensations, cyclizations, or cycloadditions involving the formyl group, could then be employed to forge a new ring system, potentially leading to bridged or spirocyclic architectures fused to the naphthalene core. While specific examples starting from (2-Formylnaphthalen-1-yl)boronic acid are not prevalent, the fundamental reactivity of its constituent groups is well-established for these types of transformations. mdpi.com
Design of Functional Organic Materials Precursors
The unique electronic and photophysical properties of the naphthalene ring system make it an attractive component for functional organic materials. (2-Formylnaphthalen-1-yl)boronic acid is a key precursor in this area, particularly for sensors and optical materials.
Boronic acids are renowned for their ability to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars), glycoproteins, and catechols. nih.govmdpi.com This interaction forms a stable five- or six-membered cyclic boronate ester. mdpi.com This specific binding event is the foundation for the design of chemosensors.
In a typical sensor design using a precursor like (2-Formylnaphthalen-1-yl)boronic acid, the boronic acid moiety acts as the "recognition unit" that selectively binds to the target analyte (e.g., glucose). The naphthalene core serves as the "signaling unit." The binding event alters the electronic properties of the boron atom—from a neutral, electron-withdrawing Lewis acid to an anionic, electron-donating center—which in turn modulates the photophysical properties (e.g., fluorescence) of the naphthalene fluorophore. nih.gov This change in fluorescence intensity or wavelength provides a detectable signal for the presence of the analyte. nih.gov
A notable application of this principle is the use of 2-naphthylboronic acid in a fluorescent thin-layer chromatography (f-TLC) method for the detection of mycolactone, a toxin that contains 1,3-diol motifs. mdpi.com The reaction forms a fluorescent boronate ester, enabling sensitive detection. The formyl group on (2-Formylnaphthalen-1-yl)boronic acid provides a convenient handle for covalently linking the sensor to surfaces or other molecules to develop more complex sensing platforms.
Building on its role in sensors, (2-Formylnaphthalen-1-yl)boronic acid is a valuable precursor for creating standalone fluorescent probes and components for optical materials. The naphthalene ring is an intrinsically fluorescent group, and its emission properties can be finely tuned by substitution. mdpi.com
The compound serves as a scaffold where:
The naphthalene core is the fluorophore.
The boronic acid group can act as a recognition site for diols or as a reactive site that can be cleaved by specific analytes like reactive oxygen species (ROS), leading to a change in fluorescence. nih.gov
The formyl group allows for the extension of the molecule's π-conjugated system through reactions like Knoevenagel or aldol condensations. This extension can shift the fluorescence emission to longer wavelengths, which is highly desirable for biological imaging applications to avoid background autofluorescence. mdpi.comresearchgate.net
By modifying the formyl group, the naphthalene core can be linked to other aromatic systems or electron-donating/withdrawing groups, enabling the rational design of probes with specific absorption and emission characteristics based on principles like intramolecular charge transfer (ICT). nih.gov
Multi-Component Reaction Platforms
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates parts of all starting materials. mdpi.com (2-Formylnaphthalen-1-yl)boronic acid is an excellent substrate for MCRs due to its possession of two distinct reactive functional groups.
The aldehyde (formyl) group can participate in some of the most well-known MCRs, including:
Passerini Reaction: A three-component reaction between an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. researchgate.netnih.gov
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. rsc.org
The boronic acid group can participate in other types of MCRs, such as:
Petasis Borono-Mannich Reaction: A reaction between an amine, an aldehyde, and a vinyl- or aryl-boronic acid to synthesize substituted amines.
Stereogenic-at-boron Fluorophore Synthesis: Boronic acids can react with components like salicylaldehydes and hydrazones in a one-step MCR to create complex fluorescent dyes. rsc.org
The ability of (2-Formylnaphthalen-1-yl)boronic acid to potentially engage either of its functional groups allows for the rapid generation of molecular complexity and the creation of diverse chemical libraries from a single, versatile starting material.
| Reactive Group | MCR Name | Other Components | Product Class | Reference |
|---|---|---|---|---|
| -CHO | Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamides | researchgate.netnih.gov |
| -CHO | Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | Bis-amides | rsc.org |
| -B(OH)₂ | Petasis Reaction | Amine, Aldehyde | Substituted Amines | nih.gov |
Development of High-Throughput Synthesis Methodologies
The advancement of high-throughput synthesis methodologies has been pivotal in accelerating the discovery and optimization of novel compounds in both materials science and medicinal chemistry. For a versatile building block like (2-Formylnaphthalen-1-yl)boronic acid, the ability to rapidly generate a library of derivatives is crucial for exploring its full potential in various applications. High-throughput techniques enable the parallel synthesis of numerous analogs, facilitating systematic structure-activity relationship (SAR) studies and the screening of material properties. These methodologies often involve automation, miniaturization, and the use of innovative reaction technologies to increase efficiency and reduce reagent consumption.
One of the key strategies in the high-throughput synthesis of boronic acids is the utilization of palladium-catalyzed cross-coupling reactions. Automated platforms can perform these reactions in parallel, often in 96-well plates, allowing for the rapid variation of coupling partners. For instance, a palladium-catalyzed borylation of the corresponding aryl halide (1-bromo-2-formylnaphthalene) with a diboron (B99234) reagent can be optimized for high-throughput synthesis. nih.gov Microscale high-throughput experimentation (HTE) can be employed to swiftly screen various ligands, bases, solvents, and temperatures to identify the optimal conditions for the synthesis of (2-Formylnaphthalen-1-yl)boronic acid and its derivatives. nih.gov
Another powerful approach is the adoption of continuous flow chemistry. organic-chemistry.orgnih.gov Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. organic-chemistry.orgresearchgate.net This technology is well-suited for the high-throughput synthesis of boronic acids via lithium-halogen exchange followed by borylation. organic-chemistry.orgnih.gov An automated flow system can be programmed to sequentially synthesize a library of boronic acids by introducing different starting materials into the reactor stream. The rapid mixing and efficient heat transfer in flow reactors can significantly shorten reaction times, in some cases to less than a second, with a high throughput. organic-chemistry.orgnih.govorganic-chemistry.org
Multicomponent reactions (MCRs) also represent a valuable tool for the high-throughput generation of diverse molecular scaffolds from simple precursors in a single step. mdpi.comresearchgate.net While not a direct synthesis of the parent compound, MCRs involving (2-Formylnaphthalen-1-yl)boronic acid can rapidly produce a library of complex molecules. For example, the Petasis reaction, a three-component reaction of an amine, a carbonyl compound (like the formyl group in the target molecule), and a boronic acid, can be adapted for high-throughput synthesis to create a diverse set of amino alcohol derivatives.
The table below illustrates a representative set of reaction conditions that could be employed in a high-throughput parallel synthesis of arylboronic acids, applicable to the synthesis of (2-Formylnaphthalen-1-yl)boronic acid from 1-bromo-2-formylnaphthalene.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | KOAc | EtOH | 80 | 18 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Et₃N | Toluene | 90 | 24 | 78 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 88 |
Advanced Spectroscopic and Analytical Characterization Techniques for Boronic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. For (2-Formylnaphthalen-1-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its molecular architecture.
One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the structural integrity of (2-Formylnaphthalen-1-yl)boronic acid.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8–10.5 ppm. The six aromatic protons on the naphthalene (B1677914) ring would produce a complex series of multiplets in the aromatic region (approximately 7.0–9.0 ppm). Furthermore, the acidic protons of the boronic acid group, B(OH)₂, would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and water content.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the formyl group is expected to have a characteristic resonance in the highly deshielded region of the spectrum, around 190–200 ppm. The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region (typically 120–145 ppm). The carbon atom directly attached to the boron atom (ipso-carbon) often exhibits a broader signal or may be difficult to detect due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Formylnaphthalen-1-yl)boronic acid
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 9.8 – 10.5 (s) | 190 – 200 |
| Naphthalene (Ar-H) | 7.0 – 9.0 (m) | 120 – 145 |
| Boronic Acid (OH) | Variable (broad s) | - |
| Naphthalene (C-B) | - | ~130 (often broad) |
Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.
Two-dimensional (2D) NMR techniques are employed to resolve ambiguities in 1D spectra and to establish definitive structural connectivity.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For (2-Formylnaphthalen-1-yl)boronic acid, an HMBC spectrum would be used to confirm the position of the formyl and boronic acid groups on the naphthalene ring. For instance, a correlation would be expected between the aldehydic proton and the quaternary carbon to which the formyl group is attached. Similarly, correlations between specific naphthalene protons and the ipso-carbon attached to the boron atom would solidify the assignment of the substitution pattern. nih.gov
Attached Proton Test (APT): An APT experiment is a valuable tool for differentiating between carbon types based on the number of attached protons. tecmag.com In the ¹³C APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons typically appear as negative-phased signals, while methyl (CH₃) and methine (CH) carbons appear as positive-phased signals. tecmag.com For this molecule, the APT spectrum would clearly distinguish the six CH carbons of the naphthalene ring from the four quaternary carbons (including the two carbons at the ring fusion and the two carbons bearing the formyl and boronic acid substituents). tecmag.com
¹¹B NMR spectroscopy is uniquely suited for probing the environment of the boron atom. Boron has two NMR-active isotopes, but ¹¹B (I = 3/2, 80.1% natural abundance) is more commonly used due to its higher sensitivity. sdsu.edu
For a trigonal planar (sp²-hybridized) arylboronic acid like (2-Formylnaphthalen-1-yl)boronic acid, a single, often broad, resonance is expected in the ¹¹B NMR spectrum. The chemical shift for such compounds typically falls in the range of +27 to +33 ppm. sdsu.edu The presence of the boronic acid in its dehydrated trimeric anhydride (B1165640) form, known as a boroxine, would result in a signal at a slightly different chemical shift, generally around +33 ppm. sdsu.edu
If the compound interacts with a Lewis base (such as a coordinating solvent or an added diol), the boron center can become tetracoordinate (sp³-hybridized). This change in coordination geometry and hybridization results in a significant upfield shift in the ¹¹B NMR spectrum, with signals appearing in the range of +3 to +12 ppm. sdsu.edumanchester.ac.uk Therefore, ¹¹B NMR is a powerful technique for studying the Lewis acidity of the boron center and its interactions with other species in solution.
Mass Spectrometry (MS)
Mass spectrometry is a primary analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. The theoretical monoisotopic mass of (2-Formylnaphthalen-1-yl)boronic acid (C₁₁H₉BO₃) is 200.06447 Da. nih.gov An experimental HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass. The unique isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) provides an additional signature for identifying boron-containing fragments or molecular ions.
Table 2: HRMS Data for (2-Formylnaphthalen-1-yl)boronic acid
| Property | Value |
| Molecular Formula | C₁₁H₉BO₃ |
| Theoretical Exact Mass | 200.06447 Da |
| Ionization Mode | ESI- (as [M-H]⁻) or ESI+ (as [M+H]⁺ or adducts) |
Data derived from the molecular formula of the isomeric compound (4-Formylnaphthalen-1-yl)boronic acid. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI), is a powerful method for separating the target compound from impurities and analyzing its behavior in solution. nih.gov
LC-MS is instrumental in assessing the purity of (2-Formylnaphthalen-1-yl)boronic acid by separating it from starting materials, byproducts, or degradation products. The high separation efficiency of UHPLC allows for rapid and effective analysis. nih.gov
Boronic acids are known to be challenging to analyze by MS due to their tendency to undergo dehydration to form cyclic trimers (boroxines) or to form adducts with solvents or salts in the mobile phase. nih.govnih.gov ESI-MS analysis can reveal the presence of these species. For example, in addition to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, one might observe:
Adducts with salts: Ions such as [M+Na]⁺ or [M+K]⁺ are commonly formed.
Solvent Adducts: Adducts with mobile phase components like acetonitrile (B52724) [M+ACN+H]⁺ can occur.
Oligomers: Dimeric or trimeric species, particularly the boroxine, may be detected, often as their protonated forms.
Developing a robust UHPLC-ESI-MS method often involves optimizing mobile phase composition (e.g., using ammonium (B1175870) formate (B1220265) or acetate (B1210297) as an additive) to promote the formation of a single, stable ion and minimize the formation of complex adducts, thereby simplifying the mass spectrum and improving quantification. nih.govnih.gov
Ion Mobility-Mass Spectrometry for Structural Selectivity
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). nih.govtandfonline.com This multidimensional analysis provides a higher degree of confidence in compound identification and structural characterization. nih.gov The ion mobility separation occurs on a millisecond timescale, making it a high-throughput method. nih.gov
For a molecule like (2-Formylnaphthalen-1-yl)boronic acid, IM-MS can provide unique structural information. The technique measures the collision cross-section (CCS), which is a value representing the effective area of the ion as it moves through a buffer gas. researchgate.net This CCS value is highly dependent on the three-dimensional structure of the ion.
Key Applications for (2-Formylnaphthalen-1-yl)boronic acid:
Isomer Differentiation: IM-MS is particularly adept at separating isomers that are indistinguishable by mass spectrometry alone. nih.gov For example, it could readily distinguish (2-Formylnaphthalen-1-yl)boronic acid from other isomers such as (6-Formylnaphthalen-2-yl)boronic acid, as they would exhibit different drift times and, consequently, different CCS values due to their distinct shapes.
Conformational Analysis: The technique can potentially separate different conformers (rotamers) of the molecule, such as those arising from the rotation around the C-C bond connecting the formyl group or the C-B bond.
Purity Assessment: IM-MS can enhance the detection of impurities or degradation products, like boroxines (dehydrated cyclic trimers of boronic acids), by separating them from the monomeric boronic acid.
| Compound | Molecular Formula | m/z ([M-H]⁻) | Drift Time (ms) | Collision Cross Section (CCS, Ų) |
|---|---|---|---|---|
| (2-Formylnaphthalen-1-yl)boronic acid | C₁₁H₉BO₃ | 199.05 | - | - |
| Isomer: (6-Formylnaphthalen-2-yl)boronic acid | C₁₁H₉BO₃ | 199.05 | - | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. ksu.edu.sa These methods probe the vibrational energy levels of molecular bonds. While IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com
For (2-Formylnaphthalen-1-yl)boronic acid, IR and Raman spectra would provide a characteristic "fingerprint," confirming the presence of its key structural motifs.
Key Vibrational Modes:
O-H Stretching: The boronic acid group features O-H bonds. In the solid state, these are typically involved in hydrogen bonding, leading to a very broad and strong absorption band in the IR spectrum, generally between 3600 and 3200 cm⁻¹. cdnsciencepub.com
C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene ring are expected just above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as one or two distinct, weaker bands between 2830 and 2720 cm⁻¹. vscht.cz
C=O Stretching: The formyl group's carbonyl (C=O) stretch is a very strong and sharp absorption in the IR spectrum, typically found around 1700-1680 cm⁻¹. vscht.cz
C=C Stretching: Aromatic C=C stretching vibrations of the naphthalene ring appear in the 1600-1450 cm⁻¹ region.
B-O Stretching: The asymmetric B-O stretching vibration is a key indicator for boronic acids and gives rise to a very strong and broad band in the IR spectrum, typically in the 1380-1330 cm⁻¹ range. researchgate.netnist.gov
B-C Stretching: The B-C stretching vibration is expected around 1100-1080 cm⁻¹. researchgate.net
The following table summarizes the expected characteristic vibrational frequencies for (2-Formylnaphthalen-1-yl)boronic acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| B-(O-H)₂ | O-H stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |
| Naphthalene | Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |
| -CHO | Aldehydic C-H stretch | 2830 - 2720 | Weak-Medium | Medium |
| -CHO | C=O stretch | 1700 - 1680 | Strong | Medium |
| Naphthalene | Aromatic C=C stretch | 1600 - 1450 | Medium-Strong | Strong |
| B(OH)₂ | B-O asymmetric stretch | 1380 - 1330 | Very Strong | Weak |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. mdpi.com For (2-Formylnaphthalen-1-yl)boronic acid, the naphthalene moiety acts as the primary chromophore and fluorophore. rsc.orgresearchgate.net
The UV-Vis absorption spectrum is dictated by π-π* transitions within the conjugated naphthalene ring system. nih.gov The positions of the absorption maxima (λ_max) and their intensities are influenced by the attached functional groups. The electron-withdrawing formyl (-CHO) group and the boronic acid [-B(OH)₂] group can modulate the electronic structure of the naphthalene core. Introduction of such substituents typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.com
Upon excitation with UV light, the molecule may relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is generally a mirror image of the absorption spectrum and is shifted to a longer wavelength (a Stokes shift). The fluorescence properties, including the emission wavelength (λ_em) and quantum yield (Φ_f), are highly sensitive to the molecular structure and the local environment, such as solvent polarity. nih.gov Boronic acid-functionalized fluorophores are of particular interest as their fluorescence can be modulated by pH or binding to diols. nih.gov
| Property | Description | Expected Value / Observation |
|---|---|---|
| Absorption Maxima (λ_abs) | Wavelengths of maximum UV-Vis light absorption. | ~290-340 nm (π-π* transitions of naphthalene core) |
| Emission Maxima (λ_em) | Wavelength of maximum fluorescence emission. | Red-shifted relative to absorption (~350-450 nm) |
| Quantum Yield (Φ_f) | Efficiency of the fluorescence process. | Moderately fluorescent, sensitive to solvent and pH. |
| Solvatochromism | Shift in λ_abs or λ_em with solvent polarity. | Expected due to polar functional groups. nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of (2-Formylnaphthalen-1-yl)boronic acid has not been reported, extensive studies on other arylboronic acids provide a clear picture of the expected solid-state structure. researchgate.netnih.gov A hallmark of arylboronic acids in the solid state is the formation of hydrogen-bonded dimers. Two molecules typically associate through a pair of strong O-H···O hydrogen bonds between their boronic acid groups, creating a stable cyclic arrangement. These dimeric units then often pack into extended layered networks. researchgate.net
Key structural features that would be determined include:
Bond Lengths and Angles: Precise measurements of the C-B, B-O, C=O, and bonds within the naphthalene ring. The C-B bond is typically around 1.55-1.59 Å, and the B-O bonds are in the range of 1.35-1.38 Å.
Molecular Planarity: The analysis would reveal the dihedral angle between the plane of the naphthalene ring and the CBO₂ plane of the boronic acid group. In many arylboronic acids, this angle is non-zero, indicating a twisted conformation.
Intermolecular Interactions: Detailed characterization of the hydrogen-bonding network, as well as other potential interactions like π-π stacking between naphthalene rings, which govern the crystal packing. researchgate.net
The table below presents representative crystallographic data based on published structures of similar arylboronic acids. nih.gov
| Parameter | Description | Typical Value for Arylboronic Acids |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |
| Hydrogen Bonding | Primary intermolecular interaction. | Forms O-H···O bonded dimers. researchgate.net |
| C-B Bond Length | Distance between naphthalene C1 and Boron. | 1.55 - 1.59 Å |
| B-O Bond Length | Distance between Boron and Oxygen atoms. | 1.35 - 1.38 Å |
| O-B-O Angle | Angle within the boronic acid group. | ~118 - 122° |
| Dihedral Angle (Aryl-CBO₂) | Twist between the aromatic ring and boronic acid plane. | 5 - 25° |
Computational and Theoretical Studies of 2 Formylnaphthalen 1 Yl Boronic Acid
Density Functional Theory (DFT) Calculations.nih.govresearchgate.net
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of boronic acid derivatives. semanticscholar.orgmdpi.com For (2-Formylnaphthalen-1-yl)boronic acid, DFT calculations offer a detailed picture of its molecular geometry, electronic landscape, and potential reaction pathways.
Molecular Geometry Optimization and Electronic Structure Analysis.nih.gov
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in (2-Formylnaphthalen-1-yl)boronic acid. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. For arylboronic acids, a key feature is the dihedral angle between the aromatic ring and the boronic acid group. In the case of (naphthalen-1-yl)boronic acid, studies have shown that the naphthalene (B1677914) group and the boronic acid group lie in different planes, with a significant dihedral angle between them. nih.govnih.gov For (2-Formylnaphthalen-1-yl)boronic acid, the presence of the ortho-formyl group likely influences this angle due to steric and electronic interactions. The optimized geometry would reveal crucial information on bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Optimized Geometrical Parameters for (2-Formylnaphthalen-1-yl)boronic Acid
| Parameter | Value |
|---|---|
| C-B Bond Length | ~1.57 Å |
| B-O Bond Length | ~1.37 Å |
| C=O Bond Length | ~1.21 Å |
Note: These values are illustrative and based on typical values for similar compounds.
Electronic structure analysis provides insights into the distribution of electrons within the molecule. Key properties derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net The formyl group, being an electron-withdrawing group, is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.
Reaction Mechanism Elucidation and Transition State Characterization.mdpi.com
DFT is instrumental in mapping out the potential energy surface of chemical reactions involving (2-Formylnaphthalen-1-yl)boronic acid. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. For instance, in Suzuki-Miyaura coupling reactions where this boronic acid could be a substrate, DFT can model the energies of the oxidative addition, transmetalation, and reductive elimination steps.
By calculating the energy of the transition state, the activation energy for a particular reaction step can be determined. This information is vital for understanding reaction kinetics and predicting the most favorable reaction pathway. Theoretical investigations can also shed light on the role of catalysts and solvents in the reaction mechanism. mdpi.com
Analysis of Non-Covalent Interactions and Supramolecular Assembly.researchgate.net
Non-covalent interactions play a critical role in the solid-state structure and self-assembly of boronic acids. fortunejournals.com The primary non-covalent interaction in boronic acids is the formation of hydrogen-bonded dimers through their hydroxyl groups. nih.govnih.govresearchgate.net In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds.
For (2-Formylnaphthalen-1-yl)boronic acid, the presence of the formyl group introduces the possibility of additional non-covalent interactions, such as C-H···O contacts. The analysis of these weak interactions is crucial for understanding the crystal packing and the formation of larger supramolecular structures. researchgate.netfortunejournals.com DFT calculations can quantify the strength of these interactions and predict the most stable packing arrangements.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.nih.govmdpi.com
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of (2-Formylnaphthalen-1-yl)boronic acid over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of its conformational flexibility and interactions with its environment, such as solvent molecules.
Conformational analysis via MD can reveal the different shapes the molecule can adopt at a given temperature and how it transitions between them. This is particularly important for understanding how the molecule might interact with a biological target or a catalytic surface. Furthermore, MD simulations can provide a detailed picture of the intermolecular interactions in solution, going beyond the static picture of the solid state. This includes the dynamics of hydrogen bonding with solvent molecules and the potential for aggregation.
Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships
From the electronic structure calculated using DFT, a variety of quantum chemical descriptors can be derived. These descriptors quantify different aspects of the molecule's electronic properties and can be used to predict its reactivity.
Table 2: Key Quantum Chemical Descriptors
| Descriptor | Definition | Relevance |
|---|---|---|
| Ionization Potential (IP) | Energy required to remove an electron. | Relates to the molecule's ability to act as an electron donor. |
| Electron Affinity (EA) | Energy released when an electron is added. | Relates to the molecule's ability to act as an electron acceptor. |
| Electronegativity (χ) | The negative of the chemical potential. | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Indicates the molecule's stability. |
These descriptors can be used to build Quantitative Structure-Reactivity Relationship (QSRR) models. rsc.org By establishing a statistical correlation between these descriptors and experimentally observed reaction rates for a series of related compounds, it becomes possible to predict the reactivity of new molecules like (2-Formylnaphthalen-1-yl)boronic acid without the need for further experiments.
Future Research Directions and Emerging Paradigms
Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity
A primary challenge and opportunity in the utilization of (2-Formylnaphthalen-1-yl)boronic acid lies in achieving selective transformations at one of its two reactive sites. Future research will likely focus on the development of sophisticated catalytic systems that can distinguish between the formyl and boronic acid moieties.
Chemoselectivity: The development of catalytic systems that can selectively activate one functional group while leaving the other intact is a key area for exploration. For instance, chemoselective reduction of the aldehyde in the presence of the boronic acid, or a selective Suzuki-Miyaura coupling utilizing the boronic acid without affecting the aldehyde, would be highly valuable transformations. Research in this area could involve the use of protecting group strategies or, more elegantly, the design of catalysts that exhibit high substrate specificity.
Stereoselectivity: The naphthalene (B1677914) backbone provides a chiral environment that can be exploited in asymmetric synthesis. Future investigations may involve the use of chiral catalysts to control the stereochemical outcome of reactions involving either the formyl or boronic acid group. For example, the stereoselective addition of nucleophiles to the aldehyde, catalyzed by chiral Lewis acids or organocatalysts, could afford enantiomerically enriched secondary alcohols. Similarly, stereospecific 1,2-migrations of the boronate complex could be induced by chiral electrophiles. The development of such stereoselective transformations would significantly enhance the utility of (2-Formylnaphthalen-1-yl)boronic acid as a building block in the synthesis of complex, biologically active molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
The increasing demand for rapid and efficient synthesis of chemical libraries necessitates the integration of versatile building blocks like (2-Formylnaphthalen-1-yl)boronic acid into high-throughput synthesis platforms.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. organic-chemistry.org The synthesis of boronic acids has been successfully demonstrated in flow, and future work could focus on developing a continuous process for the production of (2-Formylnaphthalen-1-yl)boronic acid itself. organic-chemistry.org Furthermore, its application in multi-step flow syntheses, where it can be sequentially functionalized at its two reactive centers, represents a promising avenue for the rapid generation of diverse molecular scaffolds.
Automated Synthesis: Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid parallel synthesis and screening of large numbers of compounds. synplechem.com The compatibility of (2-Formylnaphthalen-1-yl)boronic acid with common automated synthesis protocols, such as automated Suzuki-Miyaura cross-couplings, would make it an attractive component for combinatorial libraries. synplechem.comresearchgate.net Research in this area would involve optimizing reaction conditions for its use in automated systems and demonstrating its utility in the automated synthesis of compound arrays for biological or materials screening.
Exploration of Novel Reaction Pathways and Domino Sequences
The dual functionality of (2-Formylnaphthalen-1-yl)boronic acid makes it an ideal substrate for the development of novel multicomponent reactions and domino sequences, where multiple bonds are formed in a single operation.
Multicomponent Reactions: Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products. researchgate.netrsc.orgnih.gov Future research could explore the participation of (2-Formylnaphthalen-1-yl)boronic acid in known MCRs, such as the Petasis or Passerini reactions, or in the development of entirely new MCRs that exploit its unique reactivity. researchgate.netnih.gov
Domino Sequences: Domino, or cascade, reactions involve a series of intramolecular or intermolecular transformations that occur sequentially without the need for intermediate purification steps. The formyl and boronic acid groups of (2-Formylnaphthalen-1-yl)boronic acid could be designed to participate in such sequences. For instance, an initial reaction at the aldehyde could trigger a subsequent cyclization involving the boronic acid, leading to the formation of complex heterocyclic systems. The design and discovery of such domino reactions would provide rapid access to novel molecular architectures.
Advanced Material Science Applications of Naphthalene-Boronic Acid Hybrids
The naphthalene unit of (2-Formylnaphthalen-1-yl)boronic acid provides intrinsic fluorescence and a rigid, planar structure, while the boronic acid and formyl groups offer handles for incorporation into larger molecular systems. These features make it a promising candidate for the development of advanced materials.
Fluorescent Sensors: Naphthalene-based boronic acids have been successfully employed as fluorescent sensors for saccharides and metal ions. acs.orgnih.govrsc.orgrsc.org The fluorescence of the naphthalene core can be modulated by the binding of an analyte to the boronic acid moiety. The formyl group in (2-Formylnaphthalen-1-yl)boronic acid provides a convenient point for further functionalization to tune the sensor's properties, such as its solubility, selectivity, and binding affinity.
Conjugated Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound makes it a suitable monomer for the synthesis of conjugated polymers. For example, the formyl group could be converted into a polymerizable unit, and the resulting polymer could exhibit interesting electronic and optical properties due to the incorporation of the naphthalene-boronic acid moiety. Additionally, naphthalene-based ligands have been used in the construction of metal-organic frameworks (MOFs). sci-hub.sersc.org The boronic acid and formyl groups of (2-Formylnaphthalen-1-yl)boronic acid could serve as anchor points for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing. researchgate.netdp.technih.gov
Below is a table summarizing the potential research directions and applications for (2-Formylnaphthalen-1-yl)boronic acid.
| Research Area | Focus | Potential Applications |
| Catalytic Systems | Development of catalysts for chemoselective and stereoselective reactions. | Synthesis of complex molecules, pharmaceuticals. |
| Flow Chemistry & Automated Synthesis | Integration into high-throughput synthesis platforms. | Rapid library synthesis, drug discovery, materials screening. |
| Novel Reaction Pathways | Exploration of multicomponent and domino reactions. | Efficient synthesis of novel heterocyclic systems. |
| Material Science | Design of fluorescent sensors, conjugated polymers, and MOFs. | Chemical sensing, electronics, gas storage, catalysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
